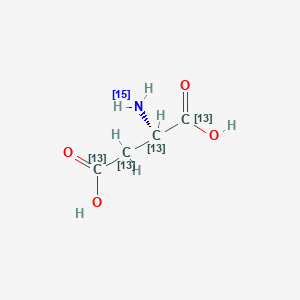
5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride, also known as AHBT or NHS, is a highly reactive compound commonly used in chemical synthesis. It has a molecular weight of 249.67 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride is represented by the InChI code1S/C8H8ClNO4S/c1-5(11)10-6-2-3-7(12)8(4-6)15(9,13)14/h2-4,12H,1H3,(H,10,11) . This indicates that the molecule consists of a benzene ring substituted with an acetamido group, a hydroxy group, and a sulfonyl chloride group . Chemical Reactions Analysis
As a sulfonyl chloride compound, 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride is expected to be highly reactive. Sulfonyl chlorides are typically used as intermediates in the synthesis of other compounds, reacting with amines to form sulfonamides, with alcohols to form sulfonate esters, and with water to form sulfonic acids .Physical And Chemical Properties Analysis
5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride appears as a powder . Its IUPAC name is5-(acetylamino)-2-hydroxybenzenesulfonyl chloride .
Wissenschaftliche Forschungsanwendungen
Sulfonylation Reactions and Synthesis of Biologically Active Compounds : Povarov et al. (2019) synthesized dialkyl 5-(4-acetamidobenzenesulfonamido)-2-hydroxy-4,6-dimethyl isophthalates using p-acetamidobenzenesulfonyl chloride as a sulfonylating agent. These sulfonamide derivatives are of interest for their potential biological activity. The structure of these compounds was established using IR, NMR spectroscopy, and mass spectrometry (Povarov, Shilenkov, Peterson, Suboch, & Tovbis, 2019).
Role in Hydrolysis Reactions : Ivanov et al. (2005) studied the hydrolysis of various sulfonyl chlorides, including 4-acetamidobenzenesulfonyl chloride. They observed that the structure of the sulfonyl chloride affects the hydrolysis pathways and the interaction with hydration complexes (Ivanov, Mikhailov, Gnedin, Lebedukho, & Korolev, 2005).
Antimicrobial Properties : Patil et al. (2002) explored the synthesis and microbial activity of benzothiazines bearing a paracetamol moiety, which involves the use of 5-Acetamido-2-hydroxyacetophenone 1 on condensation with 4-acetamidobenzenesulfonyl chloride. This research indicates the potential antimicrobial applications of these compounds (Patil, Bondge, Bhingolikar, & Mane, 2002).
Antibacterial Agents Synthesis : Abbasi et al. (2016) conducted research on the synthesis of N-substituted sulfonamides with a benzodioxane moiety, starting with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzenesulfonyl chloride. This study highlighted the antibacterial potential of these compounds (Abbasi, Tariq, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, & Shah, 2016).
Electrochemical Reduction Studies : Thirunavukarasu (1999) investigated the electrochemical reduction of p-acetamidobenzene sulphonyl chloride, revealing insights into the hydrolysis process of both the acetamido group and sulphonyl chloride group under specific conditions (Thirunavukarasu, 1999).
Ultrasound-Accelerated Sulfonylation : Truong et al. (2016) researched the sulfonylation of amines using p-acetamidobenzenesulfonyl chloride with Mg–Al hydrotalcite as a base catalyst. They found that ultrasound irradiation accelerates this reaction, which is relevant for developing more efficient synthetic methods (Truong, Le, Chau, Duus, & Luu, 2016).
Eigenschaften
IUPAC Name |
5-acetamido-2-hydroxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5(11)10-6-2-3-7(12)8(4-6)15(9,13)14/h2-4,12H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYGYJKBGAZWNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585334 |
Source


|
| Record name | 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride | |
CAS RN |
81593-07-9 |
Source


|
| Record name | 5-Acetamido-2-hydroxybenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














